molecular formula C17H24BrNO2 B8679432 Benzyl 4-(4-bromobutyl)piperidine-1-carboxylate

Benzyl 4-(4-bromobutyl)piperidine-1-carboxylate

Cat. No.: B8679432
M. Wt: 354.3 g/mol
InChI Key: PZNOHGHCLSFYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-(4-bromobutyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a phenylmethyl group, a bromobutyl chain, and a piperidinecarboxylate moiety. It is used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(4-bromobutyl)piperidine-1-carboxylate typically involves the reaction of phenylmethyl piperidinecarboxylate with 4-bromobutyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-bromobutyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromobutyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The phenylmethyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substitution patterns.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced piperidine derivatives.

Scientific Research Applications

Benzyl 4-(4-bromobutyl)piperidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and receptor binding assays.

    Medicine: As a precursor for the development of drugs targeting neurological disorders.

    Industry: In the production of specialty chemicals and intermediates for agrochemicals and polymers.

Mechanism of Action

The mechanism of action of Benzyl 4-(4-bromobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The bromobutyl group facilitates binding to the active site of enzymes, leading to inhibition or activation of enzymatic activity. The piperidine ring interacts with receptor sites, modulating their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromobutyl)triphenylphosphonium bromide
  • 4-(4-Bromophenyl)pyridine
  • N-(4-Bromobutyl)phthalimide

Uniqueness

Benzyl 4-(4-bromobutyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C17H24BrNO2

Molecular Weight

354.3 g/mol

IUPAC Name

benzyl 4-(4-bromobutyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H24BrNO2/c18-11-5-4-6-15-9-12-19(13-10-15)17(20)21-14-16-7-2-1-3-8-16/h1-3,7-8,15H,4-6,9-14H2

InChI Key

PZNOHGHCLSFYBT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCCCBr)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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